3-Amino-2-(3-chlorophenyl)-1,1,1-trifluoropropan-2-ol
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Overview
Description
3-Amino-2-(3-chlorophenyl)-1,1,1-trifluoropropan-2-ol is an organic compound with a complex structure that includes an amino group, a chlorophenyl group, and a trifluoropropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(3-chlorophenyl)-1,1,1-trifluoropropan-2-ol typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzaldehyde with trifluoroacetone in the presence of a base to form an intermediate, which is then subjected to reductive amination using ammonia or an amine source to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(3-chlorophenyl)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Amino-2-(3-chlorophenyl)-1,1,1-trifluoropropan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: The compound can be utilized in the production of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2-(3-chlorophenyl)-1,1,1-trifluoropropan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoropropanol moiety can enhance the compound’s binding affinity to these targets, while the amino and chlorophenyl groups can modulate its activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-(4-chlorophenyl)-1,1,1-trifluoropropan-2-ol
- 3-Amino-2-(3-bromophenyl)-1,1,1-trifluoropropan-2-ol
- 3-Amino-2-(3-fluorophenyl)-1,1,1-trifluoropropan-2-ol
Uniqueness
3-Amino-2-(3-chlorophenyl)-1,1,1-trifluoropropan-2-ol is unique due to the presence of the trifluoropropanol moiety, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry where these properties can enhance drug efficacy and bioavailability.
Properties
IUPAC Name |
3-amino-2-(3-chlorophenyl)-1,1,1-trifluoropropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3NO/c10-7-3-1-2-6(4-7)8(15,5-14)9(11,12)13/h1-4,15H,5,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IERNLDRLQCGYTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CN)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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